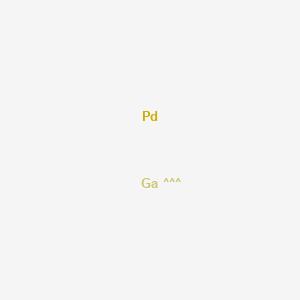

Gallium;palladium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Gallium palladium can be synthesized through the thermal treatment of stoichiometric mixtures of gallium and palladium elements. The preparation involves heating the mixture under inert or reactive gas atmospheres to achieve the desired intermetallic compound . The process ensures high thermal stability and maintains the long-range and short-range order in the crystal structures up to temperatures of about 600 K .

Industrial Production Methods

In industrial settings, gallium palladium is produced by dissolving palladium acetylacetonate in tetrahydrofuran (THF) with heating and stirring. Gallium trichloride is then dissolved in lithium triethyl borohydride and pumped into the THF solution to produce a black suspension. This suspension is stirred for a prolonged period to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Gallium palladium primarily undergoes hydrogenation reactions. It acts as a catalyst in the selective hydrogenation of acetylene to ethylene, a process commonly used to remove traces of acetylene in the production of polyethylene . The compound’s unique crystal structure allows for more selective catalysis compared to other substituted compounds .

Common Reagents and Conditions

The hydrogenation reactions involving gallium palladium typically require hydrogen gas as a reagent. The reactions are conducted under controlled temperatures and pressures to ensure optimal catalytic performance .

Major Products Formed

The major product formed from the hydrogenation reactions catalyzed by gallium palladium is ethylene. This process is crucial in the petrochemical industry for the production of polyethylene .

Applications De Recherche Scientifique

Gallium palladium has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, particularly in hydrogenation processes.

Medicine: Gallium compounds are used in nuclear medicine and oncology for imaging and therapy.

Industry: Gallium palladium is utilized in the production of semiconductors and light-emitting diodes.

Mécanisme D'action

Gallium palladium exerts its catalytic effects by providing isolated active sites for hydrogenation reactions. The palladium atoms in the compound are spaced out in a regular crystal structure, allowing for more selective catalysis . In biological systems, gallium compounds mimic iron and disrupt iron-dependent processes, effectively inhibiting bacterial growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gallium arsenide: Used in electronics for microwave circuits and light-emitting diodes.

Gallium nitride: Used in high-speed switching circuits and light-emitting diodes.

Palladium-based catalysts: Commonly used in hydrogenation reactions but may lack the selectivity provided by gallium palladium.

Uniqueness

Gallium palladium’s unique crystal structure and selective catalytic properties set it apart from other similar compounds. Its ability to provide isolated active sites for hydrogenation reactions makes it a more efficient and selective catalyst compared to other palladium-based catalysts .

Propriétés

Formule moléculaire |

GaPd |

|---|---|

Poids moléculaire |

176.14 g/mol |

Nom IUPAC |

gallium;palladium |

InChI |

InChI=1S/Ga.Pd |

Clé InChI |

OZTVKGRKOWIYRK-UHFFFAOYSA-N |

SMILES canonique |

[Ga].[Pd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)

![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)

![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)